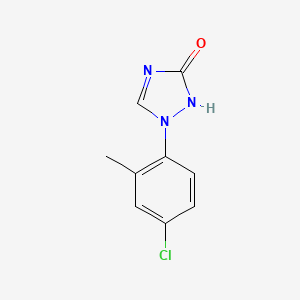

1-(4-chloro-2-methylphenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of triazolone with a chloro-methylphenyl group attached. Triazolones are a class of organic compounds that contain a five-membered aromatic ring with three nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through cyclization reactions involving organic azides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chloro-methylphenyl group could influence properties such as solubility and reactivity .Scientific Research Applications

Antimicrobial Activities

Triazole derivatives, including structures similar to 1-(4-chloro-2-methylphenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one, have been synthesized and evaluated for their antimicrobial properties. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and screened for antimicrobial activities against various microorganisms. Some of these compounds exhibited good or moderate activities, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).

Catalysis

Triazole derivatives have also been employed as ligands in catalytic systems. For example, half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands were explored for their catalytic efficiency in oxidation and transfer hydrogenation reactions. The catalytic activities were found to depend on the structural arrangement of the ligands and the coordination site of the nitrogen atom in the triazole ring, highlighting the importance of ligand design in catalytic applications (Saleem et al., 2013).

Material Science and Fluorescent Properties

In the realm of material science, triazole derivatives have been noted for their fluorescent behavior. A study on 4-acetyl-5-methyl-1,2,3-triazole regioisomers demonstrated that these compounds exhibit fluorescent properties, with potential applications in materials science and as fluorescent markers. The fluorescence was influenced by the electronic effects of the substituents, indicating the tunability of these properties for specific applications (Kamalraj et al., 2008).

Structural and Molecular Studies

Triazole derivatives have also been subjects of structural and molecular studies to understand their interactions and bonding characteristics. For instance, the synthesis and structural characterization of isostructural thiazoles containing triazole units revealed insights into molecular conformations and potential intermolecular interactions. Such studies contribute to a deeper understanding of the chemical and physical properties of triazole derivatives, which can inform their applications in various scientific fields (Kariuki et al., 2021).

Future Directions

properties

IUPAC Name |

2-(4-chloro-2-methylphenyl)-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-6-4-7(10)2-3-8(6)13-5-11-9(14)12-13/h2-5H,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIORRJDOYYYEAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N2C=NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chloro-2-methylphenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-3-ylmethyl)-2-ethoxybenzamide](/img/structure/B2867724.png)

![2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2867735.png)

![1-[bis(2-hydroxyethyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol](/img/structure/B2867739.png)

![N-(2-(diethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2867742.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2867743.png)

![8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hcl](/img/structure/B2867746.png)

![4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2867747.png)